2-(4-chlorophenyl)-5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
CAS No.: 946277-72-1
Cat. No.: VC6717765
Molecular Formula: C23H21ClN4O3
Molecular Weight: 436.9
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946277-72-1 |
|---|---|
| Molecular Formula | C23H21ClN4O3 |
| Molecular Weight | 436.9 |
| IUPAC Name | 2-(4-chlorophenyl)-5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
| Standard InChI | InChI=1S/C23H21ClN4O3/c1-2-30-19-9-5-17(6-10-19)22(29)27-11-13-28(14-12-27)23-20(15-25)26-21(31-23)16-3-7-18(24)8-4-16/h3-10H,2,11-14H2,1H3 |
| Standard InChI Key | OPSHZOHPABVFPS-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=C(C=C4)Cl)C#N |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule features a 1,3-oxazole ring substituted at positions 2 and 5. Position 2 bears a 4-chlorophenyl group, while position 5 is linked to a piperazine moiety modified by a 4-ethoxybenzoyl group. The nitrile (-CN) group at position 4 introduces electronic and steric effects that influence reactivity and binding interactions .
Molecular Formula and Weight
Stereochemical Considerations
The piperazine ring adopts a chair conformation, with the 4-ethoxybenzoyl group occupying an equatorial position to minimize steric strain. Quantum mechanical calculations suggest that the ethoxy group’s orientation impacts intermolecular interactions, particularly hydrogen bonding .
Synthesis and Derivative Pathways
Optimization Challenges
-
Yield Limitations: Steric hindrance from the 4-chlorophenyl group reduces coupling efficiency (~35–40% yield in analogs) .
-
Purification: High-performance liquid chromatography (HPLC) is required to isolate the target compound from regioisomers .
Pharmacological Profile
Mechanism of Action
Structural analogs with piperazine-benzoyl motifs exhibit affinity for dopamine D2 receptors and serotonin 5-HT1A receptors, suggesting potential antipsychotic or anxiolytic applications . The nitrile group may enhance blood-brain barrier permeability compared to carboxylate analogs .
In Vitro Activity
-
Receptor Binding Assays:
Target IC₅₀ (nM) Source D2 Dopamine 12.4 Patent US9328071 5-HT1A 8.7 Patent WO2011033255
Physicochemical Properties
Solubility and Stability
-
Aqueous Solubility: 0.24 mg/mL (pH 7.4), classified as poorly soluble.
-
Thermal Stability: Decomposes at 218°C (DSC), requiring cold-chain storage .
Partition Coefficient
Future Research Directions
Clinical Translation
-
Phase I Trials: Address CYP-mediated interactions and bioavailability challenges.
-
Formulation Development: Nanocrystal or lipid-based systems to enhance solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume